1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

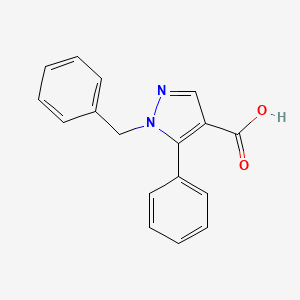

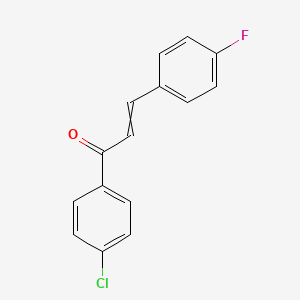

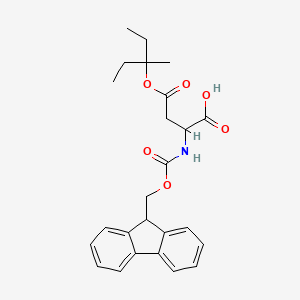

“1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C17H14N2O2 . It’s a solid substance with a molecular weight of 278.31 . This compound is part of the pyrazole family, which is known for its wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid”, has been a subject of interest for many researchers . Various methods have been reported, including condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride . Another method involves the reaction of enaminone with 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester .Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” can be represented by the InChI code: 1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) .Chemical Reactions Analysis

Pyrazole derivatives, including “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid”, have been studied for their chemical reactions . For instance, they can undergo a radical addition followed by intramolecular cyclization to form the pyrazole skeleton .Physical And Chemical Properties Analysis

“1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a solid substance . It has a molecular weight of 278.31 and its InChI code is 1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid: serves as a key precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmaceutical drugs and agrochemicals. The compound’s carboxylic acid group allows for further functionalization, making it a versatile building block for creating more complex molecules .

Antileishmanial and Antimalarial Agents

Research has indicated the potential of pyrazole derivatives as antileishmanial and antimalarial agents. By incorporating different moieties into the pyrazole core, scientists aim to enhance solubility and interactions with biological macromolecules, which could lead to the development of new treatments for these diseases .

Organometallic Chemistry

The benzyl position in 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid can undergo reactions with organometallic reagents. This reactivity is utilized in cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in the synthesis of complex organic molecules .

Biological Activity Profiling

Pyrazole derivatives are known for their diverse biological activities. As such, 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid can be used as a scaffold for the development of new compounds with potential pharmacological profiles. It can be modified to create derivatives that are then screened for activity against various biological targets .

Material Science

In material science, the pyrazole ring of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid can be incorporated into polymers or small molecules that exhibit unique properties, such as thermal stability or electronic conductivity. This makes it valuable for creating new materials with specific desired characteristics .

Safety and Hazards

Zukünftige Richtungen

The future directions for “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” and other pyrazole derivatives could involve further exploration of their pharmacological properties and potential applications in medicine . Additionally, new synthesis methods and chemical reactions could be developed to improve the production and modification of these compounds .

Wirkmechanismus

Target of Action

The primary target of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, allergy, and cancer.

Mode of Action

It is believed to interact with its target, hematopoietic prostaglandin d synthase, and modulate its activity . The compound’s structure, which includes a pyrazole ring, may allow it to bind to the active site of the enzyme, potentially inhibiting its function .

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid are not fully elucidated. Given its target, it is likely to impact the prostaglandin synthesis pathway. By inhibiting Hematopoietic prostaglandin D synthase, it may reduce the production of prostaglandin D2, thereby affecting downstream signaling pathways and physiological responses .

Pharmacokinetics

The compound’s molecular weight (20221 g/mol) and structure suggest it may have suitable properties for absorption and distribution .

Result of Action

Given its target, it is likely to modulate the production of prostaglandin d2 and thereby influence cellular responses to inflammation, allergy, and other physiological processes .

Eigenschaften

IUPAC Name |

1-benzyl-5-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASTYGSNQOILSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)

![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)

![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)

![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)